2-borono-1H-indole-7-carboxylic acid

Description

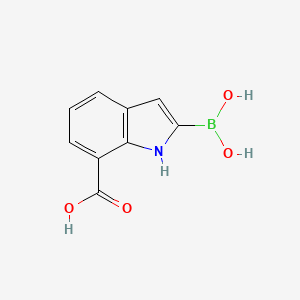

2-Borono-1H-indole-7-carboxylic acid is a boronic acid-functionalized indole derivative characterized by a borono (-B(OH)₂) group at position 2 and a carboxylic acid (-COOH) group at position 7 of the indole scaffold. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, making this compound a candidate for synthesizing complex organic molecules, particularly in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

2-borono-1H-indole-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO4/c12-9(13)6-3-1-2-5-4-7(10(14)15)11-8(5)6/h1-4,11,14-15H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIIFFGDRFNQAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1)C(=CC=C2)C(=O)O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.98 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-borono-1H-indole-7-carboxylic acid typically involves the reaction of indole derivatives with boronic acids. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl or heteroaryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 2-borono-1H-indole-7-carboxylic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-borono-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different functional groups.

Reduction: Reduction reactions can modify the boronic acid group.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-borono-1H-indole-7-carboxylic acid has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-borono-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The indole ring can interact with various receptors and enzymes, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Functional Group Diversity: The borono group in 2-borono-1H-indole-7-carboxylic acid distinguishes it from halogenated (e.g., chloro in ) or amino-substituted (e.g., cyclopentylamino in ) analogs. Boronic acids are pivotal in cross-coupling reactions, enabling carbon-carbon bond formation, which is less common in carboxylic acid- or halogen-substituted indoles. Carboxylic acid groups (positions 2, 5, or 7) enhance water solubility and metal-binding capacity, critical for biological activity or coordination chemistry .

Synthetic Utility: The compound in (3-phenyl-1H-indazole-7-carboxylic acid) was synthesized via palladium-catalyzed Suzuki-Miyaura coupling using phenylboronic acid, highlighting the relevance of boron-containing intermediates in such methodologies . This suggests that 2-borono-1H-indole-7-carboxylic acid could serve as a reactant in analogous reactions to generate aryl-indole hybrids. Bromo- and fluoro-substituted indole carboxamides (e.g., 5-bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide in ) demonstrate the pharmaceutical relevance of halogenated indoles, whereas the borono variant may offer orthogonal reactivity for diversification.

Thermal and Physical Properties: While melting points (mp) for indole-5-carboxylic acid (208–210°C) and indole-6-carboxylic acid (256–259°C) are documented , data for the borono analog are absent. The borono group’s electron-deficient nature may lower mp compared to halogenated derivatives.

Safety and Handling: Safety Data Sheets (SDS) for analogs like 7-chloro-3-methyl-1H-indole-2-carboxylic acid emphasize precautions for respiratory irritation and recommend R&D use only .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.